3,5-Dichloro-4'-isopropylbenzophenone
Overview
Description
3,5-Dichloro-4’-isopropylbenzophenone is an organic compound with the molecular formula C16H14Cl2O. It is a derivative of benzophenone, where the phenyl rings are substituted with chlorine atoms at the 3 and 5 positions and an isopropyl group at the 4’ position. This compound is used in various chemical applications due to its unique structural properties .
Mechanism of Action
Target of Action
The primary targets of 3,5-Dichloro-4’-isopropylbenzophenone are the Thyroid hormone receptor alpha and Thyroid hormone receptor beta . These receptors play a crucial role in the regulation of metabolism and energy production in the body.
Biochemical Pathways
It is known that the compound’s interaction with the thyroid hormone receptors can influence various metabolic pathways .
Result of Action
Its interaction with the thyroid hormone receptors suggests that it may influence metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4’-isopropylbenzophenone typically involves the Friedel-Crafts acylation reaction. The process starts with the reaction of 3,5-dichlorobenzoyl chloride with 4-isopropylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride .
Industrial Production Methods
In an industrial setting, the production of 3,5-Dichloro-4’-isopropylbenzophenone follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial production .
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4’-isopropylbenzophenone undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group can be reduced to a hydroxyl group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The isopropyl group can be oxidized to a carboxyl group using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, methanol), mild heating.
Reduction: Lithium aluminum hydride, dry ether, room temperature.
Oxidation: Potassium permanganate, acidic or basic medium, elevated temperature.
Major Products
Substitution: Derivatives with substituted nucleophiles.
Reduction: 3,5-Dichloro-4’-isopropylbenzyl alcohol.
Oxidation: 3,5-Dichloro-4’-isopropylbenzoic acid.
Scientific Research Applications
3,5-Dichloro-4’-isopropylbenzophenone is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In studies involving the interaction of organic compounds with biological systems.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichlorobenzophenone: Lacks the isopropyl group, making it less sterically hindered.
4-Isopropylbenzophenone: Lacks the chlorine substituents, affecting its reactivity.
3,5-Dichloro-4’-methylbenzophenone: Has a methyl group instead of an isopropyl group, altering its physical and chemical properties.
Uniqueness
3,5-Dichloro-4’-isopropylbenzophenone is unique due to the combination of chlorine and isopropyl substituents, which influence its reactivity and steric properties. This makes it a valuable compound in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-propan-2-ylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-14(17)9-15(18)8-13/h3-10H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHDVGAOHOGCBRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.